molecular formula C15H21NO3 B7866059 Ethyl 3-amino-4-(cyclohexyloxy)benzoate

Ethyl 3-amino-4-(cyclohexyloxy)benzoate

Cat. No.: B7866059
M. Wt: 263.33 g/mol
InChI Key: YMVVUCMHKFEHNU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(cyclohexyloxy)benzoate is a benzoate ester derivative featuring a 3-amino group and a 4-cyclohexyloxy substituent. Its molecular formula is C₁₆H₂₁NO₃, with a calculated molecular weight of 275.34 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of bioactive molecules such as non-steroidal anti-inflammatory drugs (NSAIDs) .

  • Esterification of precursor benzoic acids (e.g., using ethanol and sulfuric acid) .
  • Substitution reactions to introduce alkoxy/amino groups, as seen in the synthesis of ethyl 3-amino-4-phenethoxybenzaldehyde via Cs₂CO₃-mediated alkylation .

Properties

IUPAC Name

ethyl 3-amino-4-cyclohexyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-18-15(17)11-8-9-14(13(16)10-11)19-12-6-4-3-5-7-12/h8-10,12H,2-7,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVVUCMHKFEHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 3-amino-4-(cyclohexyloxy)benzoate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of cyclohexyloxy groups with biological targets.

  • Medicine: It has potential use in drug development, particularly in the design of new pharmaceuticals that target specific receptors or enzymes.

  • Industry: The compound can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-amino-4-(cyclohexyloxy)benzoate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors. The cyclohexyloxy group can enhance binding affinity or alter the pharmacokinetic properties of the compound.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes, leading to therapeutic effects.

  • Receptors: It may bind to receptors, modulating their activity and resulting in biological responses.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The bioactivity and physical properties of benzoate esters are heavily influenced by substituents. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications
Ethyl 3-amino-4-(cyclohexyloxy)benzoate 3-amino, 4-cyclohexyloxy 275.34 (calc) Pharmaceutical intermediate
Ethyl 4-hydroxybenzoate 4-hydroxy 166.18 Preservative (paraben)
Ethyl 3-(but-3-enyloxy)-4-(octyloxy)benzoate (L2) 3-but-3-enyloxy, 4-octyloxy 350.45 Liquid crystal precursor
Ethyl 3-amino-4-(4-(2-((4-(ethoxycarbonyl)-2-nitrophenyl)amino)ethyl)piperazin-1-yl)benzoate 3-amino, 4-piperazinyl 502.53 (calc) Benzimidazole precursor

Key Observations:

  • Lipophilicity : The cyclohexyloxy group in the target compound increases hydrophobicity compared to smaller substituents (e.g., hydroxy in parabens) but is less lipophilic than long-chain alkoxy groups (e.g., octyloxy in L2) .
  • Reactivity: The 3-amino group enables nucleophilic reactions (e.g., forming amides or heterocycles), distinguishing it from non-amino analogs like parabens .

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